molecular formula C16H10F3NO B1325421 2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-45-7

2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No. B1325421
M. Wt: 289.25 g/mol
InChI Key: MFZDCVQWJXWBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Cyanophenyl)acetic acid is a related compound with a molecular weight of 161.16 g/mol . It’s a white to yellow to gray to brown solid . Another related compound, Cyanophenol, is widely used to synthesize liquid crystal materials, medicines, spices, pesticides, corrosion inhibitors, etc .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .


Molecular Structure Analysis

The molecular and crystal structure of 2-cyanophenyl phenacyl ether, a related compound, has been determined by single crystal X-ray diffraction study . The crystal structure is stabilized by C–H···O inter-molecular interactions .


Chemical Reactions Analysis

The synthesis of N-(2-cyanophenyl)chloromethanimidothioic chloride and bis[N-(cyanophenyl)chloromethanimidoyl] sulfide are intermediates of a reaction involving 3-formyl (aza)indole and β-aminoacrylate generated from β-ketoester .


Physical And Chemical Properties Analysis

2-(2-Cyanophenyl)acetic acid is a white to yellow to gray to brown solid . It has a molecular weight of 161.16 g/mol .

Scientific Research Applications

  • Photochemistry of Acetophenones : Studies have examined the photochemistry and crystal structures of acetophenones, including compounds similar to 2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone. These studies reveal insights into the hydrogen abstraction and photostability of these compounds in the solid state, which can be crucial for understanding their behavior in various applications (Fu, Scheffer, Trotter, & Yang, 1998).

  • Synthesis of Polyfunctionalized Benzophenones : Research has also focused on the synthesis of polyfunctionalized benzophenones from 2-(polyfluoroalkyl)chromones, which includes derivatives of trifluoromethylacetophenone. This synthesis process is critical in the creation of various complex organic compounds with potential applications in medicinal chemistry and materials science (Sosnovskikh, Korotaev, Barkov, Kutyashev, & Safrygin, 2015).

  • FT-IR Spectroscopy in Binary Mixed Extraction Systems : The application of Fourier Transform Infrared Spectroscopy (FT-IR) has been investigated to understand interactions in binary mixed extraction systems involving compounds like 2-hydroxy-5-nonylacetophenone oxime. This research contributes to a better understanding of the interaction between molecules in extraction processes, which can be relevant for industrial applications (Staszak & Prochaska, 2008).

  • Microwave-Assisted Transfer Hydrogenation of Ketones : Studies on the Ru-catalyzed hydrogen transfer from 2-propanol to acetophenone and similar compounds, performed under microwave irradiation, highlight the efficiency of this process in organic synthesis. This research can be instrumental in developing more efficient and environmentally friendly chemical processes (Marimuthu & Friedrich, 2012).

  • Optoelectronic Properties of Photochromic Diarylethenes : The optoelectronic properties of photochromic diarylethenes, including compounds with cyanophenyl groups, have been studied. This research is significant for developing materials with specific photochromic and fluorescent properties, which can be applied in optical data storage and photo-switching devices (Liu, Pu, Zheng, Le, & Luo, 2007).

Future Directions

In the field of medicinal chemistry, there’s ongoing research into the development of new pharmacophore models to treat diseases or disorders. A complex of two pharmacophores in a single form is an effective approach .

properties

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-8-4-3-7-13(14)15(21)9-11-5-1-2-6-12(11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDCVQWJXWBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642331
Record name 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyanophenyl)-2'-trifluoromethylacetophenone

CAS RN

898784-45-7
Record name 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.